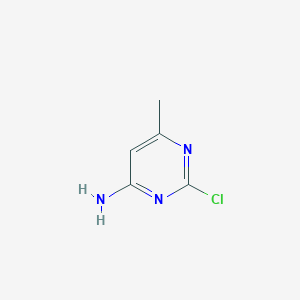

2-Chloro-6-methylpyrimidin-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chloro-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIDYLEFVIOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310211 | |

| Record name | 2-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-60-6 | |

| Record name | 2-Chloro-6-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14394-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 222758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14394-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and significant applications of 2-Chloro-6-methylpyrimidin-4-amine. This pyrimidine derivative is a crucial intermediate in the synthesis of pharmacologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom and an amine group, which are pivotal to its synthetic utility.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 14394-60-6 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 155-157 °C | [3] |

| Boiling Point | 299.9±35.0 °C (Predicted) | [3] |

| Density | 1.260 g/cm³ (Predicted) | [3] |

Spectral and Crystallographic Data

Mass Spectrometry: Mass spectral data for the isomeric compound 2-Amino-4-chloro-6-methylpyrimidine is available, which can provide insights into the fragmentation patterns of this class of compounds.[4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum for the related isomer 2-Amino-4-chloro-6-methylpyrimidine is available from the NIST WebBook, showing characteristic peaks for the amine and aromatic ring structures.[6]

Crystallography: Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[1][7] In the crystal structure, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers.[7] These dimers are further connected through hydrogen bonds to create a two-dimensional network.[7] The crystal packing is also stabilized by slipped π–π stacking interactions, with a centroid-to-centroid distance of 3.5259 (11) Å.[1][7]

Experimental Protocols

Synthesis via Reduction of a Nitro Intermediate

A common and effective method for the preparation of this compound involves the reduction of a nitro precursor.[1][7]

Materials:

-

2-chloro-4-methyl-6-nitropyrimidine

-

Iron powder

-

Hydrochloric acid

-

Dichloromethane

-

Ethanol

Procedure:

-

A solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.[7]

-

This solution is added slowly to a mixture of iron powder (e.g., 10 g, 178 mmol) and hydrochloric acid.[1][7]

-

The resulting mixture is stirred vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group to an amine.[1][7]

-

Upon completion, the reaction mixture is filtered to remove the iron salts and other solid residues.[1][7]

-

The organic phase (dichloromethane) is separated and evaporated on a rotary evaporator to yield the crude this compound.[7]

Purification:

-

The crude product can be purified by recrystallization.[7]

-

Block-like colorless crystals are obtainable by the slow evaporation of an ethanol solution of the compound at room temperature.[7]

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The significance of this compound is primarily as a versatile building block in the synthesis of biologically active molecules.[1] Its utility stems from the differential reactivity of its functional groups.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement by various nucleophiles.[1] This allows for the strategic introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for building libraries of compounds for screening.

-

Amino Group Modification: The amino group at the 4-position can act as a nucleophile or be modified through reactions such as acylation or condensation.[1]

This dual reactivity enables a controlled, stepwise elaboration of the pyrimidine core, facilitating the synthesis of complex, highly substituted derivatives.[1] One of the most prominent research applications is in the development of kinase inhibitors .[1] Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1] The pyrimidine scaffold is a privileged structure in many approved kinase inhibitors, and this compound serves as a key intermediate in their synthesis.[1] It has been utilized in the synthesis of drugs showing promise against inflammatory bowel disease, Crohn's disease, and asthma.[7]

Caption: Reactivity pathways and application in kinase inhibitor synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.[8] Avoid creating dust.[8] Store the compound in a tightly closed container under an inert gas (nitrogen or argon) in a refrigerator (2–8 °C).[3]

Conclusion

This compound is a compound of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and, most importantly, its dual-reactive nature make it an indispensable intermediate for creating novel pyrimidine-based therapeutics. A thorough understanding of its handling, reactivity, and protocols is key to leveraging its full potential in the ongoing search for new and effective medicines.

References

- 1. This compound | 14394-60-6 | Benchchem [benchchem.com]

- 2. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]

- 4. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]

- 5. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]

- 6. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]

- 7. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthesis protocols for 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural isomer, 2-amino-4-chloro-6-methylpyrimidine, is also an important intermediate, and distinguishing between the synthetic routes for these two compounds is of critical importance. This guide focuses on the synthesis of the 4-amino isomer.

Synthesis Protocols

Two main synthetic routes for this compound have been identified: the reduction of a nitro-substituted pyrimidine and the selective amination of a dichlorinated pyrimidine.

Route 1: Reduction of 2-Chloro-4-methyl-6-nitropyrimidine

This is a well-documented method for the synthesis of the target compound. The protocol involves the reduction of the nitro group at the 6-position of the pyrimidine ring to an amine.

Experimental Protocol:

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is added slowly to a solution of iron powder (10 g, 178 mmol) and hydrochloric acid. The reaction mixture is stirred for 6 hours at room temperature. After the reaction is complete, the solution is filtered. The organic phase is then evaporated on a rotary evaporator to yield the title compound. For crystallization, the compound (0.5 g, 3.5 mmol) can be dissolved in ethanol (25 ml) and allowed for slow evaporation at room temperature, which yields block-like colorless crystals after approximately 7 days.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-methyl-6-nitropyrimidine | [1] |

| Reagents | Iron powder, Hydrochloric acid, Dichloromethane | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product Molecular Weight | 143.58 g/mol | [1] |

| Yield | Not explicitly reported |

Reaction Pathway:

Route 2: Selective Amination of 2,4-Dichloro-6-methylpyrimidine (Proposed)

This proposed route involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with an amino group. The C4 position in 2,4-dichloropyrimidines is generally more reactive towards nucleophilic attack than the C2 position, making a selective amination at C4 feasible. While a specific protocol for the synthesis of the title compound using this method was not found in the surveyed literature, a general procedure can be proposed based on similar reactions.

Proposed Experimental Protocol:

2,4-Dichloro-6-methylpyrimidine would be dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of aqueous ammonia would be added to the solution. The reaction mixture would be stirred at an elevated temperature (e.g., reflux) and the progress monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield the crude product, which could then be purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 2,4-Dichloro-6-methylpyrimidine |

| Reagents | Aqueous Ammonia, Ethanol (solvent) |

| Reaction Temperature | Reflux |

| Product Molecular Weight | 143.58 g/mol |

Reaction Pathway:

References

A Technical Guide to C5H6ClN3 Isomers and Their Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the molecular formula C5H6ClN3, focusing on its most prominent isomer, 2-Amino-4-chloro-6-methylpyrimidine. This compound serves as a critical scaffold in the development of targeted therapeutics, particularly in oncology. This document outlines its chemical properties, potential isomers, detailed synthesis protocols, and its role as a precursor to potent inhibitors of key signaling pathways in cancer.

IUPAC Nomenclature and Structural Isomerism of C5H6ClN3

The molecular formula C5H6ClN3 represents several structural isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms.[1][2] The most well-characterized and synthetically useful isomer is a substituted pyrimidine.

1.1. Preferred IUPAC Name and Structure

The most prominent isomer with the formula C5H6ClN3 is 4-chloro-6-methylpyrimidin-2-amine , commonly referred to as 2-Amino-4-chloro-6-methylpyrimidine.[3]

-

CAS Number: 5600-21-5[3]

-

Molecular Weight: 143.57 g/mol [3]

-

Chemical Structure:

-

A six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3 (a pyrimidine).

-

An amino group (-NH2) at position 2.

-

A chloro group (-Cl) at position 4.

-

A methyl group (-CH3) at position 6.

-

1.2. Other Potential Isomers

While 2-Amino-4-chloro-6-methylpyrimidine is the most studied isomer, other structural isomers of C5H6ClN3 exist. These can be broadly categorized as:

-

Positional Isomers (Pyrimidine Core): The substituents (amino, chloro, and methyl groups) can be arranged in different positions on the pyrimidine ring.

-

Functional Group Isomers: The atoms can be arranged to form different heterocyclic cores (e.g., pyridazine, pyrazine) or even acyclic structures, leading to significantly different chemical properties.[1]

Due to the established biological significance of the pyrimidine scaffold in medicinal chemistry, this guide will focus on derivatives of 2-Amino-4-chloro-6-methylpyrimidine.[4][5]

Synthesis and Characterization

2-Amino-4-chloro-6-methylpyrimidine is a key intermediate for the synthesis of a wide range of biologically active molecules.[6]

2.1. Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Ice water

-

25% Ammonia solution

-

50% Ethanol

Procedure:

-

In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[7]

-

Reflux the mixture with stirring until the solution becomes homogeneous.[7]

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[7]

-

Cool the reaction mixture and carefully add it to ice water.[7]

-

Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.[7]

-

Filter the precipitate and wash it thoroughly with water.[7]

-

Recrystallize the crude product from 50% ethanol.[7]

-

Dry the purified product to a constant weight.[7]

Expected Yield and Characterization:

-

Yield: Approximately 3.7 g (54%)[7]

-

Melting Point: 188 °C[7]

-

Elemental Analysis: C, 41.74%; H, 4.05%; N, 29.35% (Theoretical for C5H6ClN3: C, 41.83%; H, 4.21%; N, 29.27%)[7]

2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This method provides a rapid and efficient way to synthesize derivatives of 2-Amino-4-chloro-6-methylpyrimidine.

Materials:

-

2-Amino-4-chloro-pyrimidine

-

Substituted amine

-

Anhydrous propanol

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a microwave reaction vial, place 2 mmol of 2-amino-4-chloro-pyrimidine and 1 mL of anhydrous propanol.[8]

-

Add 2 mmol of the desired substituted amine to the vial with stirring.[8]

-

Add 200 µL of triethylamine to the reaction mixture.[8]

-

Carry out the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[8]

-

Extract the product with ethyl acetate.[8]

-

Purify the product using appropriate chromatographic techniques.[8]

Applications in Drug Development: Targeting Cancer Signaling Pathways

The 2-amino-4-chloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for potent and selective inhibitors of protein kinases involved in cancer progression.[9][10] Derivatives have shown significant activity against various cancer cell lines by targeting critical signaling pathways.

3.1. Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values indicate the potency of the compounds.

Table 1: Anticancer Activity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| L-18 (a 2,4-dichloro-6-methylpyrimidine derivative) | H1975 (NSCLC) | Antiproliferative | 0.65 ± 0.06 | [11] |

| Derivative 6 (a 2-amino-4-chloropyrimidine derivative) | HCT116 (Colon) | Cytotoxicity | 89.24 ± 1.36 | [8][12] |

| Derivative 6 (a 2-amino-4-chloropyrimidine derivative) | MCF7 (Breast) | Cytotoxicity | 89.37 ± 1.17 | [8][12] |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | Antiproliferative | 0.622 - 1.81 | [13] |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | Antiproliferative | 0.622 - 1.81 | [13] |

| Quinazoline-chalcone 14g | MCF7 (Breast) | Antiproliferative | 0.622 - 1.81 | [13] |

| Pyrimidodiazepine 16c | Various | Cytotoxicity | 10-fold > Doxorubicin | [13] |

Table 2: Inhibitory Activity of Pyridopyrimidine Derivatives Against Protein Kinases

| Compound ID/Description | Target Kinase | IC50 (µM) | Reference |

| Compound 4 | PIM-1 | 0.0114 | [9] |

| Compound 10 | PIM-1 | 0.0172 | [9] |

| Compound B1 | EGFRL858R/T790M | 0.013 | [9] |

| Compound 14 | EGFRL858R/T790M | 0.00843 | [14] |

| Compound 15 | EGFRL858R/T790M | 0.00691 | [14] |

3.2. Targeted Signaling Pathways

Derivatives of chloropyrimidines have been shown to inhibit several key signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block pro-angiogenic signals.[9]

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR and HER-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that, when overexpressed or mutated, can lead to uncontrolled cell growth. Chloropyrimidine derivatives can inhibit these receptors, thereby blocking downstream pro-survival pathways like PI3K-Akt-mTOR.[9]

Caption: EGFR/HER-2 signaling pathway and its inhibition.

Logical Workflow: From Core Compound to Therapeutic Application

The following diagram illustrates the logical progression from the core chemical structure to its application in drug development.

Caption: Drug development workflow for C5H6ClN3 derivatives.

Conclusion

The chemical scaffold C5H6ClN3, particularly in the form of 2-Amino-4-chloro-6-methylpyrimidine, represents a cornerstone for the synthesis of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2, EGFR, and HER-2. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the therapeutic potential of this compound class. Further research and development focusing on the optimization of these derivatives are warranted to translate their preclinical efficacy into novel clinical treatments for cancer and other diseases.

References

- 1. Structural isomer - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]

- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| CAS Number | 14394-60-6 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 183-186 °C | [2] |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in acetic acid (50 mg/mL) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride.

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine (6 g)

-

Phosphorus oxychloride (35 mL, freshly distilled)

-

Ice water

-

25% Ammonia solution

-

50% Ethanol

Procedure:

-

A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]

-

The reaction mixture is cooled, and the residue is mixed with ice water.[3]

-

The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]

-

The resulting suspension is filtered, and the precipitate is washed with water.[3]

-

The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield the final product.[3]

Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine

This method involves the reduction of a nitro group to an amine.[4]

Materials:

-

2-chloro-4-methyl-6-nitropyrimidine (5 g)

-

Dichloromethane (50 ml)

-

Iron powder (10 g)

-

Hydrochloric acid

-

Ethanol

Procedure:

-

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added slowly to a solution of iron powder and hydrochloric acid (10 g).[2]

-

The solution is stirred for 6 hours at room temperature.[2]

-

The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to yield the title compound.[2]

-

For purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately 7 days.[2]

Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

-

Mass Spectrometry: The compound can be characterized by its mass spectrum, which would show a molecular ion peak corresponding to its molecular weight.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of the atoms.

Applications in Drug Discovery

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[4]

The differential reactivity of the functional groups on this compound makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. The amino group at the 4-position can act as a nucleophile or be modified through reactions like acylation.[4]

A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825) , a potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]

Signaling Pathway Inhibition

Dasatinib, synthesized using this compound as a precursor, exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5 pathway, leading to the induction of apoptosis in cancer cells.[3]

Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃), a crucial intermediate in the synthesis of pharmacologically active compounds. A comprehensive understanding of its solid-state architecture is paramount for polymorphism screening, formulation development, and computational modeling in drug discovery. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and crystallization, and visualizes the intermolecular interactions that govern its crystal packing.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in a monoclinic system. A summary of the key crystallographic and data refinement parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.1256 (8) Å |

| b | 7.8537 (8) Å |

| c | 13.0769 (15) Å |

| α | 90° |

| β | 115.678 (1)° |

| γ | 90° |

| Volume | 659.54 (13) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) | 0.48 mm⁻¹ |

| Reflections Collected | 5910 |

| Independent Reflections | 1157 |

| R[F² > 2σ(F²)] | 0.057 |

| wR(F²) | 0.143 |

| Goodness-of-fit (S) | 1.17 |

| CCDC Number | 914401 |

Table 1: Crystal data and structure refinement for this compound.[1][2]

Molecular and Crystal Packing Analysis

The molecular structure of this compound features a pyrimidine ring substituted with a chlorine atom, a methyl group, and an amine group. In the crystal, the molecules are organized into a robust three-dimensional network through a combination of hydrogen bonding and π–π stacking interactions.

Molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[1] These dimers are further interconnected by additional N—H⋯N hydrogen bonds, creating a two-dimensional network parallel to the (100) plane.[1] The crystal structure is further stabilized by slipped π–π stacking interactions between inversion-related molecules, with a centroid–centroid distance of 3.5259 (11) Å.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reduction of a nitropyrimidine precursor.[1]

Procedure:

-

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.

-

This solution is added slowly to a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid.

-

The resulting mixture is stirred for 6 hours at room temperature.

-

Following the reaction, the solution is filtered.

-

The organic phase is collected and the solvent is removed by rotary evaporation to yield the title compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[1]

Procedure:

-

A solution of this compound (0.5 g, 3.5 mmol) in ethanol (25 ml) is prepared.

-

The solution is allowed to stand at room temperature for slow evaporation.

-

Colorless, block-like crystals typically form after approximately 7 days.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

References

Spectroscopic Profile of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-methylpyrimidin-4-amine (CAS No: 14394-60-6).[1] Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a generalized workflow for the spectroscopic analysis of such compounds.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₆ClN₃[1] |

| Molecular Weight | 143.57 g/mol [1] |

| CAS Number | 14394-60-6[1] |

| SMILES | CC1=CC(=NC(=N1)Cl)N[1] |

| InChIKey | FBEIDYLEFVIOEY-UHFFFAOYSA-N[1] |

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. It is important to distinguish this compound from its isomer, 4-chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is more commonly reported.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | Observed Peaks (m/z) | Interpretation |

| Mass Spectrometry | 143, 108[1] | The peak at m/z 143 corresponds to the molecular ion [M]⁺. The fragmentation pattern includes a significant peak at m/z 108. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.3 - 2.8 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| Pyrimidine C5-H | 6.0 - 7.0 | Singlet |

¹³C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | 20 - 25 |

| C2 | 157 - 162 |

| C4 | 160 - 165 |

| C5 | 100 - 110 |

| C6 | 165 - 170 |

Infrared (IR) Spectroscopy

Specific FTIR data for this compound is not explicitly detailed in the searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-methylpyrimidine shows characteristic peaks that can be used for general comparison of the functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3100 - 3500 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=N Stretch (pyrimidine ring) | 1550 - 1650 |

| C-Cl Stretch | 600 - 800 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.

-

Calibration: The instrument's m/z scale is calibrated using a known reference compound prior to analysis to ensure mass accuracy.[3]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired.

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]

-

Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[5][6]

-

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.[6]

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. scribd.com [scribd.com]

Solubility Profile of 2-Chloro-6-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public domain quantitative solubility data for this compound, this guide focuses on providing a robust experimental protocol for its determination, alongside the currently available data.

Introduction

This compound (CAS No: 5600-21-5) is a substituted pyrimidine derivative.[1][2] Its solubility in various organic solvents is a critical parameter for its use in chemical synthesis, purification, and formulation development. Understanding the solubility profile allows for the optimization of reaction conditions, selection of appropriate crystallization solvents, and the development of suitable delivery systems.

Quantitative Solubility Data

Currently, there is a significant lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly accessible literature. The available information is limited to a single solvent.

Table 1: Known Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Acetic Acid | Not Specified | 50 mg/mL[3][4] |

Researchers are encouraged to use the experimental protocol outlined below to generate solubility data in other relevant solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[5][6][7][8] This method is considered the gold standard for thermodynamic solubility determination.[7]

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

-

Seal the containers tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials or flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter.[5][9] This step should be performed quickly and at the experimental temperature to avoid any changes in solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve of the compound in the same solvent to accurately quantify the concentration.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

3. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]

- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: A Core Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidin-4-amine is a pivotal heterocyclic intermediate, widely recognized in medicinal chemistry for its role as a versatile building block. Its molecular architecture, featuring a pyrimidine scaffold with a reactive chlorine atom and an amino group, allows for precise and sequential chemical modifications. This dual reactivity is instrumental in the synthesis of complex molecules with significant therapeutic potential, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, supported by detailed experimental protocols and structured data for researchers in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its structure is characterized by a pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The differential reactivity of the chloro group at the 2-position and the amino group at the 4-position is the cornerstone of its utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| CAS Number | 14394-60-6 | [2] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 155-157 °C | [4] |

| pKa | 5.40 ± 0.50 (Predicted) | [4] |

| SMILES | CC1=CC(=NC(=N1)Cl)N | [2] |

| InChIKey | FBEIDYLEFVIOEY-UHFFFAOYSA-N | [2] |

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into inversion dimers.[3] These dimers are further connected, forming a two-dimensional network.[3] This hydrogen bonding capability is a key feature that often contributes to the binding of its derivatives to biological targets, such as the hinge region of kinases.

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 7.1256 (8) Å |

| b | 7.8537 (8) Å |

| c | 13.0769 (15) Å |

| β | 115.678 (1)° |

| Volume | 659.54 (13) ų |

| Z | 4 |

| Data obtained at T = 296 K.[3] |

Synthesis of the Building Block

A common and efficient method for the synthesis of this compound involves the reduction of a nitro-precursor, 2-chloro-4-methyl-6-nitropyrimidine.[1][3]

Experimental Protocol 1: Synthesis via Nitro Reduction[3]

-

Preparation : Prepare a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid in a reaction vessel.

-

Addition : Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) dissolved in dichloromethane (50 ml) to the iron/acid mixture.

-

Reaction : Stir the resulting solution vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group.

-

Work-up : Upon completion, filter the reaction mixture to remove iron salts and other solid residues.

-

Isolation : Collect the organic phase (filtrate) and evaporate the solvent on a rotary evaporator to yield the title compound, this compound.

-

Purification (Optional) : For high-purity material suitable for crystallographic analysis, colorless block-like crystals can be obtained by slow evaporation from an ethanol solution.[3]

Reactivity and Key Synthetic Transformations

The synthetic versatility of this compound stems from the ability to selectively functionalize its two key reactive sites. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly through palladium-catalyzed cross-coupling reactions. The amino group at the C4 position can also be modified, though it is often retained as a key hydrogen-bond donor for biological target engagement.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming C-N and C-C bonds, respectively. These reactions are cornerstones of modern medicinal chemistry and are frequently employed to elaborate the this compound core.[5][6]

This reaction couples the chloro-pyrimidine with a primary or secondary amine to form a new C-N bond, a common transformation in the synthesis of kinase inhibitors.[5][7]

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination[5]

-

Inert Atmosphere Setup : In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge an oven-dried reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reagent Addition : To the vessel, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).

-

Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the pyrimidine substrate.

-

Reaction Conditions : Seal the vessel and heat the mixture in a preheated oil bath to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

-

Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired N-aryl amine.

This reaction forges a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid/ester, enabling the synthesis of biaryl structures.[6]

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling[6]

-

Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Evacuation and Backfilling : Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst/Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and degassed solvent (e.g., a mixture of dioxane and water).

-

Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (e.g., 12-16 hours).[8]

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : Cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Applications in Medicinal Chemistry

The 2-amino-pyrimidine scaffold derived from this compound is a cornerstone of many therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The 2-aminopyrimidine motif is a highly effective "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thus inhibiting their activity.

A prominent example is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[1][9] The synthesis of Dasatinib relies on an essential intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is constructed using a derivative of this compound.[1]

Table 3: Biological Activity of Dasatinib (Representative Data)

| Target Kinase | IC₅₀ (nM) | Disease Relevance |

| BCR-ABL | <1 | Chronic Myeloid Leukemia (CML) |

| SRC | 0.5 | Solid Tumors, Leukemia |

| c-KIT | 1 | Gastrointestinal Stromal Tumors |

| PDGFRβ | 28 | Various Cancers |

| IC₅₀ values are indicative and can vary based on assay conditions. |

GPCR Modulators and Other Therapeutic Areas

While less documented than its role in kinase inhibition, the versatility of the pyrimidine scaffold makes it a candidate for developing ligands for other target classes, including G-protein coupled receptors (GPCRs). Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a nuanced approach to receptor modulation and are an active area of drug discovery.[10][11][12] The ability to strategically introduce diverse substituents onto the this compound core makes it a suitable starting point for library synthesis aimed at discovering novel GPCR modulators.

Furthermore, derivatives of this building block have been investigated for their potential in treating inflammatory diseases such as asthma, inflammatory bowel disease (IBD), and Crohn's disease.[1][3] Its utility also extends to the agrochemical field, where pyrimidine derivatives are developed as herbicides and insecticides.[1]

Conclusion

This compound is an unequivocally valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient construction of highly functionalized pyrimidine derivatives. Its proven application in the synthesis of potent kinase inhibitors like Dasatinib highlights its significance in oncology drug discovery. The inherent potential of the scaffold suggests that its utility will continue to expand into other therapeutic areas, including the development of GPCR modulators and anti-inflammatory agents, solidifying its role as a core component in the drug development professional's synthetic toolkit.

References

- 1. This compound | 14394-60-6 | Benchchem [benchchem.com]

- 2. This compound | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors utilizing the versatile building block, 2-Chloro-6-methylpyrimidin-4-amine. This document outlines detailed experimental protocols for key synthetic transformations, presents quantitative data on the biological activity of derived compounds, and illustrates the targeted signaling pathways.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. This compound is a valuable starting material for the synthesis of a diverse array of kinase inhibitors due to the presence of two reactive sites: a chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and an amino group at the 4-position, which can be further functionalized.

This document focuses on the application of this compound in the synthesis of inhibitors for key kinase targets, including Aurora kinases, Src/Abl, and VEGFR-2, which are implicated in various cancers.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potential of this compound as a starting point for inhibitor design.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Aurora Kinases

| Compound ID | Modification on Pyrimidine Core | Target Kinase | IC50 (nM) | Reference |

| 1 | N2-(pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl | Aurora A | 24.1 ± 7.9 | [1] |

| 2 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2-fluorophenyl modification | Aurora A | 38.6 ± 7.0 | [1] |

| 3 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-3-fluorophenyl modification | Aurora A | 52.2 ± 8.1 | [1] |

| 4 | N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2,3-difluorophenyl modification | Aurora A | 64.9 ± 13.7 | [1] |

Table 2: Inhibitory Activity of Dasatinib and Related Intermediates

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Dasatinib | Src | <1 | K562 | [2] |

| Dasatinib | Abl | <1 | K562 | [2] |

| Compound 6d | N/A (Dasatinib analog) | Comparable to Dasatinib | K563 | [2] |

Experimental Protocols

The following protocols provide generalized procedures for the key synthetic transformations used to elaborate this compound into kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chlorine atom at the 2-position of the pyrimidine ring with various amines.

Materials:

-

This compound (1.0 eq)

-

Substituted amine or aniline (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, DIPEA, Et₃N) (2.0 - 3.0 eq)

-

Solvent (e.g., DMF, DMSO, n-Butanol, 1-Pentanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound in the chosen solvent, add the substituted amine and the base.

-

Heat the reaction mixture under an inert atmosphere. Reaction temperatures can range from 80°C to 140°C depending on the nucleophilicity of the amine.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the 2-chloro position with various boronic acids to introduce aryl or heteroaryl moieties.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Regulation.

Caption: Simplified Src-Abl Signaling Pathway in Cancer.

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Workflow

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

References

Protocol for Nucleophilic Substitution on 2-Chloro-6-methylpyrimidin-4-amine: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of a diverse array of biologically active compounds. The pyrimidine scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position of this molecule allows for facile nucleophilic aromatic substitution (SNAr). This reaction enables the introduction of various functional groups, including amines, alcohols, and thiols, providing a powerful tool for generating libraries of compounds for screening and lead optimization.

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, facilitates nucleophilic attack at the carbon atom bearing the chlorine. The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses to the substituted product with the expulsion of a chloride ion. The regioselectivity of this substitution is influenced by the electronic properties of the pyrimidine ring and any existing substituents.

This document provides detailed protocols for the nucleophilic substitution on this compound with a range of common nucleophiles, including primary and secondary amines, alcohols, and thiols.

Reaction Mechanism and Workflow

The general mechanism for the nucleophilic aromatic substitution on this compound involves the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

A typical experimental workflow for these reactions is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-N-substituted-6-methylpyrimidin-4-amine derivatives. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated. Microwave irradiation can significantly accelerate these reactions.[1]

General Protocol:

-

To a microwave vial, add this compound (1.0 equiv.), the desired amine nucleophile (1.0-1.2 equiv.), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

-

Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature for the indicated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Reaction of 2-Chloro-4,6-dimethylpyrimidine with Various Anilines (Microwave Conditions) [1]

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 3-Fluoroaniline | Ethanol | 120 | 15 | 97 |

| 2 | 3-Aminophenol | Ethanol | 120 | 15 | 85 |

| 3 | 3-Aminobenzyl alcohol | Ethanol | 120 | 15 | 97 |

| 4 | 3,4,5-Trimethoxyaniline | Ethanol | 120 | 15 | 90 |

Note: While the substrate in this study is 2-chloro-4,6-dimethylpyrimidine, the conditions are readily adaptable for this compound due to the similar reactivity of the 2-chloro position.

Reaction with Alcohol Nucleophiles

The substitution of the 2-chloro group with an alkoxy group requires the use of a strong base to generate the more nucleophilic alkoxide from the corresponding alcohol.

General Protocol:

-

To a solution of the desired alcohol (e.g., methanol, ethanol) in a suitable anhydrous solvent (e.g., THF, DMF, or the alcohol itself), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.0-1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

Add this compound (1.0 equiv.) to the alkoxide solution.

-

Heat the reaction mixture to the specified temperature and stir for the required time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Reaction of 2-Amino-4,6-dichloropyrimidine with Sodium Methoxide

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetone | 17 | 3.5 | 92.5 | [2] |

| 2 | Methanol | 17, then reflux | 4.5 | 97.0 | [2] |

Note: This data is for the reaction of 2-amino-4,6-dichloropyrimidine, which serves as a good model for the reactivity of the chloro group in a similar electronic environment.

Reaction with Thiol Nucleophiles

Similar to alcohols, thiols generally require a base to form the more potent thiolate nucleophile for an efficient substitution reaction.

General Protocol:

-

To a solution of the desired thiol (1.0-1.2 equiv.) in an anhydrous solvent such as DMF or DMSO, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 equiv.).[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Representative Conditions for S-Alkylation of 2-Thiouracil Derivatives [2][3]

| Entry | Electrophile | Thiol Source | Base | Solvent | Temperature | Time | Yield (%) |

| 1 | Phenacyl bromide | 6-methyl-2-thiouracil | NaOMe | Methanol | RT | 1 h | 75 |

| 2 | Substituted alkyl halide | 6-methyl-2-thiouracil | K2CO3 | DMSO | RT | 12 h | - |

Note: These examples utilize a thiouracil derivative, which upon S-alkylation, provides a model for the formation of a thioether linkage on a pyrimidine ring.

Logical Relationships in Nucleophilic Substitution

The success of the nucleophilic substitution reaction depends on the interplay of several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The following diagram illustrates these relationships.

Caption: Factors influencing the outcome of nucleophilic substitution.

References

- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of 2-Chloro-6-methylpyrimidin-4-amine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic intermediate pivotal in the synthesis of a variety of agrochemicals, including fungicides and herbicides.[1][2] Its reactive chlorine atom at the 2-position and the amino group at the 4-position of the pyrimidine ring allow for diverse chemical modifications, leading to the development of potent and selective bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of agrochemical derivatives using this key building block.

Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its use as a precursor for the synthesis of pyrimidine-based fungicides and, by extension of its structural class, herbicides. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities.[3][4]

Fungicide Synthesis

Pyrimidine-based fungicides are a significant class of agrochemicals used to control a wide range of plant pathogenic fungi.[3][4] Many of these fungicides function by inhibiting the mitochondrial respiration of the fungi, specifically targeting the NADH oxidoreductase of complex I.[1][5] The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various functional groups to generate novel fungicidal compounds.

Herbicide Synthesis

While this compound is more directly implicated in fungicide synthesis, the broader class of aminopyrimidines serves as essential intermediates in the production of highly active herbicides, such as sulfonylureas.[6] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[7]

Experimental Protocols

The following protocols are examples of the synthetic utility of this compound and related pyrimidine derivatives in generating agrochemically active compounds.

Protocol 1: Synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine Derivatives (Fungicide Precursors)

This protocol details a general procedure for the synthesis of N-aryl substituted pyrimidine amines, which are precursors to more complex fungicidal molecules.

Reaction Scheme:

Caption: General synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-trifluoromethoxyaniline)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of this compound (2 mmol) and a substituted aniline (3 mmol) in DMF (10 mL) is stirred at approximately 90°C for 2 hours.

-

After cooling the mixture to room temperature, 200 mL of water is added.

-

The mixture is then extracted with EtOAc.

-

The combined organic layers are dried over anhydrous MgSO₄ and concentrated.

-

The resulting residue is purified by silica gel column chromatography to yield the final product.

Quantitative Data Summary:

| Compound | Substituent | Yield (%) | Melting Point (°C) |

| 3a | Phenyl | 79 | 80-81 |

Data extracted from a representative synthesis of a similar pyrimidine derivative.

Protocol 2: Synthesis of Pyrimidinamine-Containing Fungicides

This protocol outlines the synthesis of more complex pyrimidine amine derivatives with potential fungicidal activity, starting from a functionalized amine and a chloropyrimidine.

Experimental Workflow:

Caption: Workflow for synthesis and screening of pyrimidinamine fungicides.

Materials:

-

Functionalized amine intermediate

-

This compound (or other substituted chloropyrimidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-